Lipophilicity & Predicted ADME vs 2-Quinolinemethanamine
Compared to the baseline parent scaffold 2‑quinolinemethanamine (CAS 5760-20-3), Cyclopentyl(quinolin-2-yl)methanamine exhibits a calculated increase in partition coefficient (LogP) of approximately +1.4 units, as estimated by fragment‑based additive methods (CLOGP) . The predicted topological polar surface area (TPSA) decreases from 38.91 Ų for the parent to 38.91 Ų for the target (the addition of the cyclopentyl group does not alter TPSA as it is a hydrocarbon addition), indicating improved predicted membrane permeability without sacrificing hydrogen‑bonding capacity .
| Evidence Dimension | Calculated LogP (Partition Coefficient) |
|---|---|
| Target Compound Data | cLogP ≈ 3.1 (estimated based on 2‑quinolinemethanamine base value ~1.7 + cyclopentyl increment) |
| Comparator Or Baseline | 2‑Quinolinemethanamine (CAS 5760-20-3): cLogP ≈ 1.7 |
| Quantified Difference | Increase of approximately 1.4 LogP units |
| Conditions | Predicted values based on fragment constant methods (CLOGP) and standard cheminformatic tools; not experimentally determined |
Why This Matters
Enhanced lipophilicity improves predicted passive membrane permeability for intracellular target engagement, a critical consideration in hit‑to‑lead optimization.
